Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride

Lipophilicity Drug-likeness Permeability

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1431964-40-7) is a pyrazole-based heterocyclic amine supplied as a hydrochloride salt with a molecular weight of 253.70 g/mol (free base: 217.24 g/mol). The compound features a 3-cyclopropyl substituent on the pyrazole ring and a 4-fluorophenyl group at the N1 position, yielding a scaffold with computed LogP values of 2.2–3.05 (XLogP3 = 2.2; ChemScene calculated LogP = 2.47; ChemSrc LogP = 3.05).

Molecular Formula C12H13ClFN3
Molecular Weight 253.71
CAS No. 1431964-40-7
Cat. No. B2825510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride
CAS1431964-40-7
Molecular FormulaC12H13ClFN3
Molecular Weight253.71
Structural Identifiers
SMILESC1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C12H12FN3.ClH/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8;/h3-8H,1-2,14H2;1H
InChIKeyNGEYHBGAIIKBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Hydrochloride (CAS 1431964-40-7): Core Physicochemical and Structural Profile for Research Procurement


3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1431964-40-7) is a pyrazole-based heterocyclic amine supplied as a hydrochloride salt with a molecular weight of 253.70 g/mol (free base: 217.24 g/mol) [1]. The compound features a 3-cyclopropyl substituent on the pyrazole ring and a 4-fluorophenyl group at the N1 position, yielding a scaffold with computed LogP values of 2.2–3.05 (XLogP3 = 2.2; ChemScene calculated LogP = 2.47; ChemSrc LogP = 3.05) [1]. The free base form (CAS 1114957-51-5) exhibits very low aqueous solubility (0.13 g/L at 25 °C, calculated), while the hydrochloride salt form (CAS 1431964-40-7) is designed to improve handling and solubility for biological assay applications [1]. This compound serves primarily as a research building block and intermediate for medicinal chemistry programs targeting kinase inhibition, antimicrobial, and anti-inflammatory applications .

Why In-Class 1-(4-Fluorophenyl)-1H-pyrazol-5-amine Analogs Cannot Substitute for CAS 1431964-40-7 in Research Applications


The 3-position substituent on the 1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold is a critical determinant of lipophilicity, molecular shape, and metabolic profile, making simple interchange between analogs scientifically invalid. The cyclopropyl group in CAS 1431964-40-7 imparts an intermediate LogP (~2.47) that differs substantially from the 3-ethyl analog (LogP 2.16), the 3-cyclohexyl analog (LogP 3.64), and the unsubstituted parent (LogP 1.55), directly affecting membrane permeability and assay compatibility . Furthermore, the cyclopropyl group's higher C–H bond dissociation energy confers reduced susceptibility to cytochrome P450-mediated oxidative metabolism compared to alkyl substituents such as ethyl, isopropyl, or tert-butyl, a property that cannot be assumed for analogs bearing different 3-substituents [1]. The hydrochloride salt form (CAS 1431964-40-7) also provides distinct solubility and handling characteristics versus the free base (CAS 1114957-51-5, aqueous solubility 0.13 g/L) . Substituting any analog without re-optimizing experimental conditions risks irreproducible biological data and wasted procurement resources.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Hydrochloride vs. Closest Analogs


LogP Comparison: Intermediate Lipophilicity of the 3-Cyclopropyl Analog vs. Ethyl, Cyclohexyl, tert-Butyl, and Unsubstituted Comparators

The 3-cyclopropyl analog (free base) exhibits a computationally derived LogP of 2.47 (ChemScene), positioning it between the more polar 3-ethyl analog (LogP 2.16) and the more lipophilic 3-cyclohexyl (LogP 3.64) and 3-tert-butyl (LogP ~3.35–3.47) analogs. The unsubstituted parent compound 1-(4-fluorophenyl)-1H-pyrazol-5-amine has a substantially lower LogP of 1.55. This intermediate lipophilicity profile may offer a balanced permeability–solubility window for cellular assay development .

Lipophilicity Drug-likeness Permeability ADME optimization

Hydrochloride Salt Form: Solubility and Handling Advantage over the Free Base for Aqueous Biological Assays

The free base form (CAS 1114957-51-5) has a calculated aqueous solubility of only 0.13 g/L (approximately 0.6 mM) at 25 °C, which may limit its direct use in aqueous biological assays . The hydrochloride salt (CAS 1431964-40-7; MW 253.70) is expected to exhibit enhanced aqueous solubility due to ionization of the 5-amino group, a well-established principle in pharmaceutical salt selection. Vendor QC documentation confirms the hydrochloride salt is supplied as a solid with 98% purity supported by batch-specific NMR, HPLC, and GC analysis, ensuring consistent solubility behavior across procurement lots .

Salt form selection Aqueous solubility Bioassay compatibility Formulation

Cyclopropyl Group: Class-Level Evidence for Reduced CYP-Mediated Oxidative Metabolism vs. Alkyl Substituents

The cyclopropyl group possesses higher C–H bond dissociation energy compared to linear and branched alkyl C–H bonds, which translates to reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism. This property has been documented in drug discovery literature: cyclopropyl-containing compounds consistently demonstrate improved in vitro metabolic stability in human liver microsome assays compared to their tert-butyl counterparts, and trifluoromethylcyclopropyl groups have been validated as metabolically stable tert-butyl replacements [1][2]. While direct microsomal stability data for CAS 1431964-40-7 are not publicly available, this well-established class-level principle predicts that the 3-cyclopropyl analog will exhibit superior metabolic stability compared to the 3-ethyl, 3-isopropyl, and 3-tert-butyl analogs in CYP-based metabolism assays.

Metabolic stability Cytochrome P450 Cyclopropyl bioisostere Pharmacokinetics

Molecular Compactness and Topological Polar Surface Area: Differentiated Ligand Efficiency Profile vs. Bulkier Cyclohexyl Analog

The 3-cyclopropyl analog (free base MW 217.24, TPSA 43.84 Ų) is substantially more compact than the 3-cyclohexyl analog (MW 259.32, TPSA 43.84 Ų), representing a 16.2% reduction in molecular weight with identical polar surface area. This yields a more favorable ligand efficiency profile for fragment-based and lead optimization programs. The 3-tert-butyl analog (MW 233.28) is intermediate (+7.4% vs. cyclopropyl). The 3-ethyl analog (MW 205.23) is slightly lighter (–5.5% vs. cyclopropyl) but lacks the conformational rigidity and metabolic stability advantages of the cyclopropyl group .

Ligand efficiency Molecular weight Fragment-based drug design Lead optimization

Scaffold Relevance to Kinase Inhibitor Design: Pyrazol-5-amine Core with Tunable 3-Position for Selectivity Optimization

The 1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold is a validated pharmacophore in kinase inhibitor programs. In the p38α MAP kinase inhibitor series, the 4-benzoyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine analog (aminopyrazole 11, BDBM15720) exhibits an IC₅₀ of 1,100 nM against human recombinant p38α, while the 4-benzoyl-1-phenyl analog (BDBM15714) shows an IC₅₀ of 2,300 nM, demonstrating that the 4-fluorophenyl substitution improves potency approximately 2-fold [1]. The 3-cyclopropyl substitution in CAS 1431964-40-7 occupies a vector that can be further functionalized or used directly in scaffold-hopping strategies for kinase inhibitor programs, including those targeting JAK2, EGFR, and TrkA, where related pyrazole amine derivatives have demonstrated activity [2][3].

Kinase inhibitor p38 MAPK Scaffold optimization ATP-competitive inhibitor

Vendor Purity and Batch QC Documentation: 98% Purity with Multi-Method Analytical Verification

CAS 1431964-40-7 (hydrochloride salt) is available at a standardized purity of 98% from multiple vendors (Bidepharm, Leyan), with batch-specific QC documentation including NMR, HPLC, and GC analysis . This contrasts with the free base (CAS 1114957-51-5), which is more commonly supplied at 95% purity. The 3-cyclohexyl analog (CAS 1225561-77-2) is listed at 95–98% purity depending on the vendor, and the 3-tert-butyl analog (CAS 778611-16-8) ranges from 95–99% depending on the supplier. The hydrochloride salt form's consistent 98% purity specification reduces lot-to-lot variability risk in quantitative biological assays where impurities at ≥5% can confound IC₅₀ determinations .

Compound purity Quality control Reproducibility Procurement specification

Optimal Research and Procurement Application Scenarios for 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Hydrochloride


Kinase Inhibitor Lead Optimization: p38α, JAK2, and TrkA Scaffold-Hopping Programs

The 1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold has demonstrated activity against p38α MAP kinase (IC₅₀ values in the 1–2 μM range for 4-benzoyl derivatives), and related pyrazole amines have been patented as JAK2 and TrkA inhibitors [1][2]. The 3-cyclopropyl substitution provides a metabolically stable, compact substituent that can be used directly in ATP-competitive kinase inhibitor design or further derivatized at the 5-amino group. The hydrochloride salt form ensures aqueous solubility for kinase assay buffer compatibility. This compound is the most appropriate choice over 3-ethyl or 3-tert-butyl analogs when metabolic stability and molecular compactness are prioritized in the design hypothesis.

Physicochemical Property Optimization: Intermediate LogP Balancing Permeability and Solubility

With a computed LogP of 2.47, the 3-cyclopropyl analog sits in an optimal drug-like lipophilicity window (LogP 2–3) that balances passive membrane permeability with aqueous solubility [1]. The 3-ethyl analog (LogP 2.16) may be too polar for efficient membrane penetration, while the 3-cyclohexyl analog (LogP 3.64) may suffer from excessive lipophilicity-driven promiscuity and poor solubility. For programs optimizing ADME properties in a congeneric series, this compound provides the intermediate reference point against which more polar and more lipophilic analogs should be benchmarked.

Fragment-Based Drug Discovery: Compact Cyclopropyl Fragment with Favorable Ligand Efficiency

At MW 217.24 with only 2 rotatable bonds and a rigid cyclopropyl group, this compound meets fragment-like property criteria (MW < 250, rotatable bonds ≤ 3) [1][2]. The identical TPSA (43.84 Ų) across the 3-substituted series means the cyclopropyl variant provides the best balance of low molecular weight and conformational restriction, enabling higher ligand efficiency indices compared to the bulkier cyclohexyl (MW 259.32) and tert-butyl (MW 233.28) analogs. Procurement of this fragment in its hydrochloride salt form facilitates direct screening in biochemical fragment screens without additional solubilization steps.

Antimicrobial and Anti-Inflammatory Research: Pyrazole Scaffold with Cyclopropyl Metabolic Stability Advantage

Pyrazole derivatives, including 3-cyclopropyl-substituted variants, have been investigated for antibacterial, antifungal, and anti-inflammatory activities [1]. The cyclopropyl group's documented resistance to CYP-mediated oxidative metabolism provides a pharmacokinetic rationale for prioritizing this analog over alkyl-substituted counterparts in cell-based antimicrobial or anti-inflammatory assays where compound stability in culture media over extended incubation periods (24–72 h) may influence apparent potency [2]. The 98% purity HCl salt minimizes confounding cytotoxicity from impurities in these sensitive biological systems.

Quote Request

Request a Quote for 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.